Cas no 5800-19-1 (Dibenzo[b,f][1,4]thiazepine,2-methyl-11-(4-methyl-1-piperazinyl)-)
5800-19-1 structure
Product Name:Dibenzo[b,f][1,4]thiazepine,2-methyl-11-(4-methyl-1-piperazinyl)-
CAS-nummer:5800-19-1
MF:C19H21N3S
MW:323.455142736435
CID:374749
PubChem ID:22047
Update Time:2025-04-19
Dibenzo[b,f][1,4]thiazepine,2-methyl-11-(4-methyl-1-piperazinyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Dibenzo[b,f][1,4]thiazepine,2-methyl-11-(4-methyl-1-piperazinyl)-
- 8-methyl-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzothiazepine
- 11-(N-Methylpiperazino)-2-methyldibenzo<b.f>-1,4-thiazepin
- 2-Methyl-11-(4-methyl-1-piperazinyl)dibenzo(b,f)(1,4)thiazepine
- 2-methyl-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine
- 3-Methyl-11-(4-methyl-1-piperazinyl)dibenzo<b,f><1,4>thiazepin
- DIBENZO(b,f)(1,4)THIAZEPINE,2-METHYL-11-(4-METHYL-1-PIPERAZINYL)
- Metiapina
- Metiapina [INN-Spanish]
- Metiapine
- Metiapinum
- Metiapinum [INN-Latin]
- Metiapine [USAN:INN]
- Q27266552
- 5800-19-1
- SCHEMBL121263
- BRN 0833849
- METIAPINE [USAN]
- METIAPINE [INN]
- DTXSID7020891
- NS00122288
- UNII-775D6D91J8
- Metiapine (USAN/INN)
- 775D6D91J8
- 2-Methyl-11-(4-methyl-1-piperazinyl)dibenzo[b,f][1,4]thiazepine
- CHEMBL2106892
- D02672
- DIBENZO(b,f)(1,4)THIAZEPINE, 2-METHYL-11-(4-METHYL-1-PIPERAZINYL)-
-
- Inchi: 1S/C19H21N3S/c1-14-7-8-17-15(13-14)19(22-11-9-21(2)10-12-22)20-16-5-3-4-6-18(16)23-17/h3-8,13H,9-12H2,1-2H3
- InChI-sleutel: IOEPXYJOHIZYGQ-UHFFFAOYSA-N
- LACHT: S1C2C=CC=CC=2N=C(C2C=C(C)C=CC1=2)N1CCN(C)CC1
Berekende eigenschappen
- Exacte massa: 323.14600
- Monoisotopische massa: 323.146
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 1
- Complexiteit: 444
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 44.1A^2
- XLogP3: 3.3
Experimentele eigenschappen
- Dichtheid: 1.1651 (rough estimate)
- Smeltpunt: 103°C
- Kookpunt: 473.6°Cat760mmHg
- Vlampunt: 240.2°C
- Brekindex: 1.5605 (estimate)
- PSA: 44.14000
- LogboekP: 3.09670
Dibenzo[b,f][1,4]thiazepine,2-methyl-11-(4-methyl-1-piperazinyl)- Gerelateerde literatuur
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
5800-19-1 (Dibenzo[b,f][1,4]thiazepine,2-methyl-11-(4-methyl-1-piperazinyl)-) Gerelateerde producten
- 1011758-03-4(11-(4-Ethyl-1-piperazinyl)dibenzob,f1,4thiazepine Dihydrochloride)
- 232597-73-8(Dibenzo[b,f][1,4]thiazepin-7-ol,11-(1-piperazinyl)-)
- 945668-94-0(Quetiapine Dimer Impurity)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Aanbevolen leveranciers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
CN Leverancier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Goudlid
CN Leverancier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Goudlid
CN Leverancier
Bulk
Yunnanjiuzhen
Goudlid
CN Leverancier
Bulk
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
CN Leverancier
Reagentie